molecular formula C19H26N6O B1683857 Roscovitine CAS No. 186692-46-6

Roscovitine

Cat. No. B1683857
M. Wt: 354.4 g/mol
InChI Key: BTIHMVBBUGXLCJ-OAHLLOKOSA-N
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Description

Roscovitine, also known as Seliciclib or CYC202, is an experimental drug candidate in the family of pharmacological cyclin-dependent kinase (CDK) inhibitors . It preferentially inhibits multiple enzyme targets including CDK2, CDK7, and CDK9, which alter the growth phase or state within the cell cycle of treated cells .


Synthesis Analysis

The synthesis of Roscovitine has been investigated using various methods . The selectivity of Roscovitine was investigated using three different methods: testing on a wide panel of purified kinases, identifying Roscovitine-binding proteins from various tissue and cell types following their affinity chromatography purification on immobilized Roscovitine, and investigating the effects of Roscovitine on cells deprived of one of its targets, CDK2 .


Molecular Structure Analysis

Roscovitine is a trisubstituted purine derivative . It acts as a competitive analog of ATP . The molecular weight of Roscovitine is 354.45 g/mol .


Chemical Reactions Analysis

Roscovitine yields a well-developed, analytically useful signal due to its irreversible electrochemical oxidation in the alkaline range of pH . In acidic media, its oxidation process is apparently rather complex and corresponding voltammetric signals are less suitable for analytical purposes .


Physical And Chemical Properties Analysis

Roscovitine has a molecular weight of 354.45 g/mol . It is recommended to store Roscovitine in a cool place, keeping the container tightly closed in a dry and well-ventilated place .

Scientific Research Applications

Modulating Innate and Adaptive Immunity in Cystic Fibrosis

Roscovitine has been investigated for its potential therapeutic application in cystic fibrosis (CF), exhibiting properties that may contribute to the treatment of this condition. It can partially protect F508del-CFTR from degradation, increase membrane targeting of the TRPC6 ion channel, restore bactericidal activity in CF macrophages, induce apoptosis in neutrophils, inhibit eosinophil degranulation, and modify the Th17/Treg balance towards anti-inflammatory lymphocyte differentiation. Additionally, Roscovitine displays analgesic properties in animal models (Meijer et al., 2016).

Cancer Treatment through CDK Inhibition

Seliciclib (R-Roscovitine) inhibits CDKs, playing a critical role in cell cycle regulation. This compound has undergone clinical testing as an anticancer agent. The discovery and development of Seliciclib highlight the importance of targeting CDKs in cancer therapy, suggesting that optimization of therapeutic effects could be enhanced using systems biology approaches (Khalil et al., 2014).

Potential in Non-Oncology Applications

Research has also explored the use of Roscovitine and its analogs in non-oncology applications, including their effects on non-small cell lung cancer (NSCLC). The compound has been reviewed alongside other chemotherapy drugs and natural agents for its beneficial effects on various types of cancers, proposing its use alongside chemotherapy drugs in patients with advanced and/or refractory solid tumors (Huang et al., 2017).

Glaucoma Treatment through IOP Reduction and Neuroprotection

In the context of glaucoma treatment, novel kinase inhibitors, including the S-isomer of Roscovitine, have been identified to lower intraocular pressure (IOP) and provide neuroprotection. These findings suggest the paramount importance of combining drugs that offer both maximal IOP-lowering effects and neuroprotection to prevent glaucoma progression (Cholkar et al., 2015).

Influence on Reactive Oxygen Species (ROS)

Roscovitine has been implicated in studies concerning ROS, particularly in their role in metabolic and inflammatory signaling. ROS are crucial in both physiological and pathological conditions, affecting cellular metabolism and contributing to disease progression. Understanding the balance of ROS signaling and the specific roles of compounds like Roscovitine in modulating these processes is vital for developing targeted therapies for diseases characterized by oxidative stress (Forrester et al., 2018).

Safety And Hazards

Personal precautions, protective equipment, and emergency procedures should be taken when handling Roscovitine. It is advised to avoid dust formation and breathing vapors, mist, or gas . It is not recommended for medicinal or household use .

properties

IUPAC Name

(2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHMVBBUGXLCJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171928
Record name Seliciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seliciclib

CAS RN

186692-46-6
Record name Roscovitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186692-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seliciclib [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seliciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name roscovitine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701554
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Record name Seliciclib
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELICICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ES1C2KQ94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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